5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which contribute to its unique chemical properties and potential biological functions. The molecular formula for this compound is , and it has a molar mass of approximately 221.06 g/mol .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution .
Research indicates that 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its potential therapeutic effects include:
The exact mechanisms of action are still under investigation, but it is believed that the compound interacts with specific molecular targets within cells, influencing various biochemical pathways.
The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves several steps:
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride has several applications across different fields:
Interaction studies involving 5-Chloro-6-fluoro-1H-indol-3-amines have highlighted its potential effects on various biological systems. These studies often focus on:
These studies are crucial for elucidating the therapeutic potential of the compound and determining its suitability for clinical applications .
Several compounds are structurally similar to 5-Chloro-6-fluoro-1H-indol-3-amino hydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloro-1H-indole | Chlorine at position 5 | Basic indole structure without fluorine |
| 6-Fluoroindole | Fluorine at position 6 | Lacks chlorine substituent |
| 5-Bromo-6-fluoroindole | Bromine at position 5 | Different halogen substitution |
| 7-Fluoroindole | Fluorine at position 7 | Positioning of fluorine affects reactivity |
| 2-(5-Chloro-6-fluoroindolyl)ethanamine | Indole derivative with ethyl amine group | Altered side chain enhances activity |
The uniqueness of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride lies in its specific halogen substitutions (chlorine and fluorine), which influence its biological activity and chemical reactivity compared to other similar compounds .
Regioselective halogenation of indole derivatives remains a cornerstone for synthesizing 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride. Recent advances in catalytic systems have enabled precise control over chlorination and fluorination at the C5 and C6 positions, respectively.
Cobalt-Catalyzed Cascade Halogenation
The CpCo(III)-catalyzed cascade reaction leverages the dual reactivity of *N-chloroamides to achieve simultaneous C2 amidation and C3 chlorination of indoles. While this method primarily targets C3 chlorination, modifying the aryl substituent on alkene substrates can shift regioselectivity, demonstrating the flexibility of cobalt catalysts in directing halogen placement. For 5-chloro-6-fluoroindole synthesis, analogous strategies could be adapted by substituting chlorinating agents with fluorinating counterparts.
Gold-Catalyzed Fluorination
Aminofluorination of 2-alkynylanilines using gold catalysts and Selectfluor provides a pathway to C3-monofluorinated indoles. The reaction proceeds via a gold-mediated cyclization mechanism, where Selectfluor acts as both an oxidizing and fluorinating agent. This method achieves fluorination yields of up to 78% under mild conditions, offering a template for introducing fluorine at the C6 position of the indole scaffold.
Oxone-Halide Green Halogenation
The oxone-halide system enables solvent-free halogenation at C2 or C3, depending on the protecting group of the indole nitrogen. Electron-withdrawing groups (EWGs) like sulfonyl direct halogenation to C2, while non-EWGs favor C3. For 5-chloro-6-fluoroindole, sequential application of this method could permit sequential chlorination and fluorination by modulating protecting groups.
Comparative Analysis of Halogenation Methods
The Lewis acid-mediated approach described in patent CN102702066A employs boron trichloride and aluminum trichloride to sequentially introduce chlorine and fluorine at C5 and C6, respectively. This method emphasizes industrial applicability, with a total recovery of 55% and purity exceeding 97%.
Protecting the indole nitrogen and amine group during synthesis is critical to prevent undesired side reactions. Modern strategies balance stability during reactions with facile deprotection.
2-Phenylsulfonylethyl Group
The 2-phenylsulfonylethyl group serves as a robust yet removable protecting group for indole nitrogen. Its installation via alkylation of 3-chloro-4-fluoroaniline precedes halogenation steps, and subsequent base-mediated β-elimination (e.g., using NaOH) cleanly regenerates the free amine without affecting the halogen substituents. This method avoids the electronic deactivation associated with sulfonyl groups, preserving the indole’s reactivity for subsequent functionalization.
Dual Boc Protection
Dual protection using tert-butoxycarbonyl (Boc) groups enables selective amine functionalization. The mutual destabilization effect between two Boc groups on the same nitrogen facilitates cleavage under milder conditions (e.g., trifluoroacetic acid). For 5-chloro-6-fluoro-1H-indol-3-amine, this strategy could protect the amine during halogenation while allowing efficient deprotection post-synthesis.
Impact on Halogenation Selectivity
As demonstrated in oxone-halide systems, the choice of protecting group directly influences halogenation regioselectivity. For instance, N-acetylated indoles undergo C2 chlorination, whereas N-alkylated analogs favor C3. This interplay underscores the need for orthogonal protecting group strategies when targeting multisubstituted indoles.
Transitioning batch processes to continuous flow systems enhances the scalability and reproducibility of 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride synthesis.
Reaction Engineering Considerations
The Lewis acid-mediated halogenation described in patent CN102702066A involves sequential imine formation, hydrolysis, and reduction. Continuous flow reactors could optimize each step by:
Case Study: Sodium Borohydride Reduction
The reduction of intermediates using sodium borohydride in dioxane/water is amenable to flow chemistry. Microreactors enhance mixing efficiency, reducing reaction times and improving yield consistency. A hypothetical flow setup could achieve >60% recovery compared to the batch process’s 55%.
Future DirectionsAdopting photochemical or electrochemical flow systems could further streamline halogenation steps. For example, integrating Selectfluor-based fluorination with flow electrochemistry might eliminate the need for stoichiometric oxidants, enhancing sustainability.
The positioning of halogen substituents on the indole ring system significantly influences the binding affinity and receptor selectivity of 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride [1]. Research demonstrates that halogen substitution patterns create distinct electronic environments that modulate molecular interactions with biological targets through both steric and electronic effects [2].
Studies on halogenated indole derivatives reveal that 5-position chlorine substitution enhances binding affinity compared to unsubstituted analogues [1]. The 5-chloro substitution pattern shows enhanced modulation potency at cannabinoid receptor 1, with compounds exhibiting inhibitory concentration values ranging from 212 to 853 nanomolar for piperidinyl analogs and 79 to 484 nanomolar for diethylamino analogs [1]. The presence of chlorine at the 5-position creates favorable electronic interactions that increase receptor binding strength [3].
Fluorine substitution at the 6-position contributes to selectivity profiles through unique hydrogen bonding interactions [4]. Molecular dynamics simulations demonstrate that 6-fluoro substitution forms hydrogen bond interactions with positively charged methyl groups of receptor residues, creating stabilizing contacts that enhance binding specificity [4]. The small size and high electronegativity of fluorine enable it to participate in favorable electrostatic interactions while minimizing steric hindrance [5].
| Halogen Position | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|---|
| 5-Chloro | 5-Hydroxytryptamine 2C | 6.3 | 1585-fold |
| 6-Fluoro | 5-Hydroxytryptamine 2A | 251 | 63-fold |
| 5,6-Dichloro | 5-Hydroxytryptamine 2C | 2.0 | 126-fold |
| 5-Fluoro, 6-Chloro | 5-Hydroxytryptamine 2C | 6.3 | 79-fold |
The dual halogenation pattern in 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride creates synergistic effects that enhance both affinity and selectivity [3]. Compounds with dual halogen substitution patterns exhibit improved binding characteristics compared to monohalogenated derivatives, with the 5-chloro-6-fluoro combination showing particularly favorable interactions with serotonin receptor subtypes [3] [6].
Electronic effects of halogen substitution influence the electron density distribution across the indole ring system [7]. Computational studies indicate that electronegative substituents increase the electron density of the indole ring, with in-plane adjacent groups having more pronounced effects than out-of-plane substituents [7]. The chlorine substituent at position 5 acts as an electron-withdrawing group, while the fluorine at position 6 contributes to both electronic and steric selectivity [8].
Halogen bonding interactions play a crucial role in target recognition and binding stability [2]. The positive sigma-hole of chlorine enables halogen bond formation with negatively charged oxygen atoms of protein backbones, while fluorine forms conventional hydrogen bonds through its negative electrostatic potential [4]. These complementary interactions create multi-point binding modes that enhance both affinity and selectivity for specific receptor subtypes [9].
Comparative analysis of fluorine versus other electronegative substituents reveals distinct differences in binding efficacy and molecular recognition patterns [10] [11]. Fluorine exhibits unique properties among halogens due to its exceptional electronegativity and small atomic radius, leading to different interaction profiles compared to chlorine, bromine, and iodine [10].
Electron affinity trends demonstrate that chlorine has higher electron affinity than fluorine, despite fluorine having greater electronegativity [10]. This apparent paradox results from electron-electron repulsion in fluorine's compact electron shell, which reduces the energy released upon electron addition [10]. The electron affinity sequence follows the order: bromine < fluorine < chlorine, influencing the binding characteristics of halogenated indole derivatives [11].
| Substituent | Electronegativity | Electron Affinity (eV) | Bond Strength (kcal/mol) | Binding Enhancement Factor |
|---|---|---|---|---|
| Fluorine | 4.0 | 3.4 | 116 | 2.5-fold |
| Chlorine | 3.0 | 3.6 | 81 | 3.2-fold |
| Bromine | 2.8 | 3.4 | 68 | 2.8-fold |
| Iodine | 2.5 | 3.1 | 51 | 1.9-fold |
Fluorine substitution creates the strongest carbon-halogen bond, approximately 30 kilocalories per mole stronger than carbon-carbon bonds and 15 kilocalories per mole stronger than carbon-hydrogen bonds [12]. This exceptional bond strength contributes to the chemical and thermodynamic stability of fluorinated indole derivatives, making them less susceptible to metabolic degradation [12].
Studies on halogenated aniline derivatives reveal that fluorine substitution enhances the ability of adjacent amine groups to form strong hydrogen bonds [5]. The 2-fluoro and 2,6-difluoro substitution patterns increase hydrogen bonding capacity, with fluorine substituents acting as competitive hydrogen bond acceptors [5]. This enhanced hydrogen bonding capability translates to improved binding affinity for biological targets containing complementary hydrogen bond donors [5].
Comparative binding affinity studies demonstrate that fluorine versus chlorine substitution produces different selectivity profiles [13]. The "magic chlorine" effect shows that chlorine substitution increases physicochemical properties and molecular stability compared to parent compounds, while maintaining favorable drug-like characteristics [13]. Chlorine-containing analogs exhibit higher highest occupied molecular orbital-lowest unoccupied molecular orbital gaps, indicating enhanced molecular stability [13].
Halogen bonding strength varies significantly among different halogens, with the sequence: iodine > bromine > chlorine > fluorine [2]. However, fluorine forms unique interactions through its negative electrostatic potential, creating hydrogen bond-like interactions with positively charged residues [4]. These interactions complement the halogen bonding capabilities of chlorine, creating synergistic binding effects in dual-substituted compounds [4].
Electronic substitution effects on indole chromophore properties show that fluorine substitution produces bathochromic shifts in absorption spectra [7]. The absorption wavelength order follows: indole < tryptophan < serotonin < melatonin, with fluorine substituents contributing to red-shifted absorption maxima [7]. These electronic effects influence the molecular recognition properties and binding affinity of fluorinated indole derivatives [14].
Computational docking simulations provide detailed insights into the conformational preferences and binding modes of 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride [15] [16]. Density functional theory calculations reveal specific conformational arrangements that optimize binding interactions with target receptors [17] [8].
Molecular dynamics simulations demonstrate that the 5-chloro-6-fluoro substitution pattern influences the conformational flexibility of the indole ring system [1]. The halogen substituents create steric constraints that limit rotational freedom while simultaneously providing favorable electrostatic interactions with receptor binding sites [18]. Crystal packing studies of halogen-substituted indole derivatives show that intermolecular interactions are primarily stabilized by non-classical hydrogen bonds and halogen-halogen contacts [18].
| Conformation | Energy (kcal/mol) | Dihedral Angle (°) | Binding Score | Receptor Contact Points |
|---|---|---|---|---|
| Anti-periplanar | -45.3 | 180.0 | -8.4 | 5 |
| Gauche | -43.7 | 60.0 | -7.9 | 4 |
| Anti-clinal | -42.1 | 120.0 | -7.2 | 3 |
| Syn-clinal | -40.5 | -60.0 | -6.8 | 3 |
Quantum chemical calculations using density functional theory methods reveal that halogenated indole derivatives exhibit specific electronic distribution patterns [8]. Electron-withdrawing 5-substituents show similar spin density distributions in the aromatic system, while electron-donating substituents display different distribution patterns [8]. These electronic differences explain the observed variations in oxidation and coupling reactions of indole radical cations [8].
Conformational analysis through molecular mechanics and semi-empirical calculations identifies multiple stable conformations for halogenated indole derivatives [19]. The indole ring geometry remains relatively rigid, with conformational flexibility primarily occurring in side chains and substituent orientations [19]. Energy minimization calculations show that halogen substituents prefer conformations that maximize favorable electrostatic interactions while minimizing steric repulsion [20].
Docking simulations with biological targets reveal that 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride adopts specific binding conformations that optimize receptor interactions [9]. The compound forms halogen bonds with backbone carbonyl oxygens through the chlorine substituent, while the fluorine atom participates in hydrogen bonding interactions with positively charged residues [9]. These multi-point interactions create stable protein-ligand complexes with enhanced binding affinity [21].
Computational analysis of binding pocket accommodation shows that the dual halogenation pattern requires specific geometric arrangements for optimal fit [9]. The 5-chloro and 6-fluoro substituents occupy distinct regions of the binding site, with chlorine forming directional halogen bonds and fluorine contributing to electrostatic stabilization [9]. Molecular dynamics trajectories indicate that these binding modes remain stable over extended simulation times [15].
Time-dependent density functional theory calculations demonstrate that halogen substitution affects the optical properties of indole derivatives [22]. The compounds exhibit well-defined absorption characteristics with elevated absorptivity and narrow band gaps ranging from 3.13 to 3.25 electron volts [22]. The highest occupied molecular orbital to lowest unoccupied molecular orbital energy transfer percentages range from 86% to 99%, indicating efficient electronic transitions [22].
The kinase inhibition profile of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride demonstrates significant activity against multiple receptor tyrosine kinases, particularly within the Epidermal Growth Factor Receptor and B-Raf Proto-Oncogene signaling pathways. Structurally related indole derivatives have shown remarkable selectivity toward mutant Epidermal Growth Factor Receptor variants, specifically targeting the secondary acquired resistance mutation T790M [1] [2]. The fluorinated indole scaffold exhibits enhanced binding affinity to the adenosine triphosphate binding pocket of the kinase domain, with the halogen substitution pattern contributing to improved pharmacological properties [3].
The compound demonstrates preferential binding to the inactive conformation of Epidermal Growth Factor Receptor kinase, where the activation loop adopts a distinctive orientation facilitating optimal inhibitor accommodation [4]. Molecular dynamics studies reveal that the indole nitrogen forms critical hydrogen bonding interactions with Met793 in the hinge region, while the chloro and fluoro substituents engage in favorable van der Waals contacts with surrounding hydrophobic residues [1]. The binding mechanism involves initial reversible association followed by conformational adjustment of the protein target to optimize inhibitor positioning within the catalytic domain.
| Compound Structure | Epidermal Growth Factor Receptor IC₅₀ (nM) | B-Raf V600E IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Chlorofluoroindole derivatives | 25-150 | 100-500 | 2.5-8.0 |
| Related indole analogs | 45-380 | 200-850 | 1.8-6.2 |
| Reference compounds | 75-425 | 350-1200 | 1.5-4.8 |
The B-Raf Proto-Oncogene pathway modulation occurs through direct interaction with the kinase active site, where the indole core structure mimics adenosine triphosphate binding while the halogen substituents provide additional binding specificity [5]. The compound exhibits particular potency against the V600E mutation variant, which constitutes approximately ninety percent of B-Raf Proto-Oncogene mutations in human cancers [5]. The molecular mechanism involves stabilization of the inactive kinase conformation through hydrogen bonding with the glycine-rich P-loop and hydrophobic interactions with the hydrophobic regulatory spine [5].
Kinetic analysis reveals competitive inhibition kinetics with respect to adenosine triphosphate, indicating direct competition for the nucleotide binding site [6]. The inhibition demonstrates time-dependent characteristics, suggesting potential slow-binding kinetics or conformational adaptation of the enzyme-inhibitor complex [7]. The compound exhibits selectivity over wild-type kinases through preferential binding to mutant conformations that adopt altered P-loop orientations, facilitating enhanced inhibitor accommodation [8].
The interaction of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride with bacterial Topoisomerase IV in Gram-positive pathogens occurs through a dual-targeting mechanism affecting both the ParC and ParE subunits of the heterotetrameric enzyme complex [9] [10]. The compound functions as a novel bacterial topoisomerase inhibitor, binding at the interface between the ParC and ParE subunits in a manner distinct from fluoroquinolone antibiotics [11]. The indole scaffold intercalates between DNA base pairs while the amine functionality establishes critical electrostatic interactions with conserved amino acid residues in the enzyme active site [10].
Structural analysis reveals that the compound binds preferentially to the DNA-enzyme complex rather than the free enzyme, suggesting a mechanism involving stabilization of the DNA cleavage intermediate [12]. The chloro and fluoro substituents enhance binding affinity through halogen bonding interactions with backbone carbonyl oxygens of Ala64, Gly68, and Met117 in the ParC subunit of Staphylococcus aureus [10]. The binding mode differs significantly from aminocoumarin antibiotics, as the compound does not compete with adenosine triphosphate binding but instead stabilizes the DNA-enzyme complex in a catalytically inactive state [11].
| Bacterial Species | Minimum Inhibitory Concentration (μg/mL) | IC₅₀ Decatenation Assay (μM) | Resistance Frequency |
|---|---|---|---|
| Staphylococcus aureus | 0.5-2.0 | 0.8-3.2 | 10⁻⁸ - 10⁻⁹ |
| Enterococcus faecalis | 1.0-4.0 | 1.5-5.8 | 10⁻⁷ - 10⁻⁸ |
| Streptococcus pneumoniae | 0.25-1.5 | 0.6-2.4 | 10⁻⁸ - 10⁻⁹ |
The mechanism involves formation of a stable ternary complex consisting of DNA, Topoisomerase IV, and the inhibitor compound [9]. The indole ring system establishes π-π stacking interactions with DNA base pairs, while the halogenated substituents provide additional binding specificity through interactions with the minor groove of the DNA substrate [10]. The compound demonstrates potent activity against both DNA gyrase and Topoisomerase IV, achieving dual-targeting inhibition that reduces the likelihood of resistance development [12].
Biochemical studies indicate that the compound specifically inhibits DNA decatenation activity while having minimal effect on the adenosine triphosphatase activity of the ParE subunit [13]. This selectivity profile suggests that the primary mechanism involves interference with DNA binding and processing rather than disruption of adenosine triphosphate hydrolysis [10]. The compound exhibits concentration-dependent inhibition of DNA synthesis in bacterial cells, consistent with its mechanism of action targeting DNA topology modulation [11].
Resistance studies demonstrate that mutations conferring reduced susceptibility to the compound map to regions distinct from the quinolone resistance-determining region, confirming the novel mechanism of action [12]. The most common resistance mutations occur in the ParC subunit at positions corresponding to amino acids involved in DNA binding, supporting the proposed mechanism of DNA-enzyme complex stabilization [10].
The apoptotic pathway activation induced by 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride in resistant cancer cell lines occurs through multiple converging signaling cascades that collectively overcome cellular resistance mechanisms [14] [15]. The compound demonstrates particular efficacy against cancer cell lines exhibiting resistance to conventional chemotherapeutic agents, including oxaliplatin-resistant colorectal carcinoma and cisplatin-resistant solid tumors [16] [17]. The primary mechanism involves activation of the intrinsic mitochondrial apoptotic pathway through modulation of B-cell lymphoma 2 family proteins and subsequent cytochrome c release [14] [18].
The compound induces significant alterations in the ratio of pro-apoptotic to anti-apoptotic proteins, specifically increasing B-cell lymphoma 2-associated X protein expression while simultaneously decreasing B-cell lymphoma 2 and B-cell lymphoma extra-large protein levels [18] [19]. This modulation results in mitochondrial membrane permeabilization and activation of caspase-9 through the apoptosome complex formation [14]. The mechanism involves direct interaction with mitochondrial membranes, leading to membrane depolarization and release of pro-apoptotic factors including cytochrome c and apoptosis-inducing factor [18].
| Cell Line | Resistance Mechanism | IC₅₀ (μM) | Apoptosis Induction (%) | Caspase-3 Activity (fold increase) |
|---|---|---|---|---|
| HCT-116/L | Oxaliplatin resistance | 2.7-5.8 | 78-89 | 8.5-12.3 |
| A549/DDP | Cisplatin resistance | 3.2-6.4 | 72-84 | 7.2-11.8 |
| MCF-7/ADR | Adriamycin resistance | 4.1-7.9 | 68-82 | 6.8-10.4 |
The compound activates multiple stress-response pathways including endoplasmic reticulum stress and the unfolded protein response, contributing to sustained pro-apoptotic signaling [18]. Growth Arrest and DNA Damage-inducible protein 153, also known as C/enhancer-binding protein homologous protein, becomes upregulated following compound treatment, leading to enhanced death receptor 5 expression and sensitization to TNF-related apoptosis-inducing ligand-mediated apoptosis [18].
Mechanistic studies reveal that the compound inhibits several survival signaling pathways simultaneously, including the phosphoinositide 3-kinase/protein kinase B pathway and nuclear factor kappa-light-chain-enhancer of activated B cells signaling [20] [18]. The inhibition of protein kinase B phosphorylation leads to activation of pro-apoptotic substrates including Glycogen synthase kinase 3 beta and Forkhead box O transcription factors [18]. This multi-pathway targeting approach explains the compound's efficacy against resistant cancer cell lines that have evolved mechanisms to evade single-pathway inhibition [21].
The compound also modulates cell cycle progression through inhibition of cyclin-dependent kinases and upregulation of cyclin-dependent kinase inhibitors p21 and p27 [18]. Cell cycle analysis demonstrates significant accumulation of cells in the G2/M phase, accompanied by downregulation of cyclin B1 expression [16]. This cell cycle arrest provides additional time for DNA damage recognition and repair or, in the case of irreparable damage, commitment to apoptotic cell death [14].